2-Methyl-4-(dimethylamino)azobenzene
Overview
Description
Synthesis Analysis
2-Methyl-4-(dimethylamino)azobenzene and related compounds can be synthesized through the coupling of diazonium salts with N,N-dimethylaniline, followed by specific substitutions to introduce the methyl group. This synthetic route allows for the production of various azobenzene derivatives, which have been extensively studied for their mutagenic and carcinogenic effects, as well as for their potential applications in materials science and organic synthesis (Mori, Niwa, & Toyoshi, 1981).
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(dimethylamino)azobenzene is significantly influenced by its substituents. Studies using single crystal X-ray diffraction technique have shed light on the crystallographic data of azobenzene derivatives, revealing intermolecular and intramolecular hydrogen bonding interactions that impact the compound's stability and reactivity (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).
Chemical Reactions and Properties
Azobenzene compounds, including 2-Methyl-4-(dimethylamino)azobenzene, exhibit interesting photochemical, radiolytic, and thermal reactions. For example, they can undergo photo-oxidation, gamma-radiolysis in the presence of oxygen, and thermal reactions with hydrogen peroxide, leading to the formation of various oxidation products. These reactions are crucial for understanding the degradation pathways of azo dyes and their environmental impact (Gruen & Schulte‐Frohlinde, 1974).
Scientific Research Applications
Isomerization Rate and Mechanism
2-Methyl-4-(dimethylamino)azobenzene has been studied for its thermal cis-to-trans isomerization rate, affected by various substituents and solvents. The rate of isomerization is accelerated by para-donor/para′-acceptor substitutions and increased polarity of solvents, suggesting a resonance stabilization in the coplanar transition state. This process likely proceeds via an inversion mechanism, with the rate controlled mainly by resonance stabilization in the transition state (Nishimura et al., 1976).
Molecular Conformation Effects
Research on molecular conformation of methyl 4-(N,N-dimethylamino)-2′-nitroazobenzene-4′-carboxylate, a derivative, indicates that conformation significantly impacts ground-state dipole moment and molecular hyperpolarisability. These findings are crucial in understanding the electronic properties of donor-acceptor azobenzenes and related compounds (Morley, 1995).
Adsorption and Electron-Induced Manipulation
Studies on the adsorption of 4-dimethylaminoazobenzene-4-sulfonic acid (a derivative called Methyl Orange) on Au(1 1 1) surfaces reveal its ability to adsorb in both trans- and cis-configurations. Electron-induced manipulation at specific energy levels can switch the molecule from trans- to cis-configuration, demonstrating potential applications in molecular manipulation and surface science (Henzl et al., 2007).
Synthesis and Characterization of Complexes
Research into the synthesis and characterization of dicyclopalladated complexes of azobenzene derivatives, including 2-Methyl-4-(dimethylamino)azobenzene, has provided insights into structural and spectroscopic properties. These studies are relevant for understanding the interactions and potential applications of these complexes in various fields, such as material science and catalysis (Babić et al., 2008).
Anchoring and Photomechanical Response
Studies on the anchoring of 4-dimethyl-amino substituted azobenzene dyes in liquid crystals suggest a significant role of intermolecular interactions, like hydrogen bonding, in the formation of permanent gratings in doped liquid crystal cells. This research is important for developing dynamic all-organic optical elements for use in microcircuits and other optical applications (Baldovino-Pantaleón et al., 2008).
Kinetic Studies in Ionic Liquids
The thermal Z to E isomerization reactions of azobenzene, including 4-dimethylamino-4'-nitroazobenzene, in various ionic liquids were studied, providing insights into the solvent-dependent dynamics of these reactions. Such studies are vital for understanding the behavior of azobenzenes in different solvent environments, which is essential for various industrial and research applications (Baba et al., 2006).
Safety And Hazards
2-Methyl-4-(dimethylamino)azobenzene is toxic . It can be harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . In case of a spill of this chemical, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container .
Future Directions
properties
IUPAC Name |
N,N,3-trimethyl-4-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-11-14(18(2)3)9-10-15(12)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTOLYZIJUDOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074845 | |
Record name | 2-Methyl-4-(dimethylamino)azobenzene | |
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Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-4-dimethylaminoazobenzene is a red-orange crystalline solid. (NTP, 1992) | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Methyl-4-(dimethylamino)azobenzene | |
CAS RN |
54-88-6 | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-(Dimethylamino)-2-methylazobenzene | |
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Record name | 2-Methyl-4-dimethylaminoazobenzene | |
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Record name | 2-Methyl-4-(dimethylamino)azobenzene | |
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Record name | N,N-dimethyl-4-(phenylazo)-m-toluidine | |
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Record name | 2-METHYL-4-(DIMETHYLAMINO)AZOBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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